
3,4-Dimethoxybenzamide
Übersicht
Beschreibung
3,4-Dimethoxybenzamide is a benzamide derivative characterized by methoxy groups at the 3- and 4-positions of the benzene ring. It serves as a versatile intermediate in organic synthesis and pharmaceutical research. Structurally, its planar aromatic core and electron-donating methoxy groups contribute to its ability to engage in hydrogen bonding and π-π interactions, making it valuable in drug design .
Vorbereitungsmethoden
Benzoyl Chloride Intermediate Route
Synthesis of 3,4-Dimethoxybenzoyl Chloride
The preparation of 3,4-dimethoxybenzamide often begins with the synthesis of its acyl chloride precursor, 3,4-dimethoxybenzoyl chloride. As detailed in patent CN108794328A, this step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) .
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst: DMF (0.5 mL per 1.821 g of benzoic acid)
-
Reagent Ratio: 3,4-Dimethoxybenzoic acid : SOCl₂ = 1 : 1.65 (molar ratio)
-
Temperature: Room temperature (25°C)
-
Duration: 8 hours
The reaction mechanism proceeds via the activation of the carboxylic acid group by DMF, followed by nucleophilic substitution with SOCl₂ to form the acyl chloride. The use of THF as a solvent ensures homogeneity and facilitates efficient mixing, while DMF accelerates the reaction by stabilizing intermediates.
Direct Amidation Using Coupling Agents
Carbodiimide-Mediated Coupling
An alternative single-step method employs carbodiimide reagents to directly couple 3,4-dimethoxybenzoic acid with ammonia. This approach, inferred from patent WO2017003107A1, utilizes N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (HOSu) to activate the carboxylic acid .
Reaction Conditions:
-
Solvent: 1,4-Dioxane/water (4:1 v/v)
-
Coupling Agent: DCC (1.2 equivalents)
-
Additive: HOSu (1.1 equivalents)
-
Temperature: 0°C (initial activation), then room temperature
-
Duration: 12–24 hours
The activated ester intermediate reacts with aqueous ammonia to form the amide bond. This method avoids the handling of volatile acyl chlorides but requires meticulous moisture control and generates stoichiometric amounts of dicyclohexylurea as a byproduct, complicating purification.
Comparative Analysis of Preparation Methods
The table below summarizes the key parameters of the two primary synthetic routes:
Parameter | Benzoyl Chloride Route | Coupling Agent Route |
---|---|---|
Starting Material | 3,4-Dimethoxybenzoic acid | 3,4-Dimethoxybenzoic acid |
Key Reagent | Thionyl chloride | DCC/HOSu |
Reaction Steps | 2 (chlorination + ammonolysis) | 1 (direct coupling) |
Yield (Overall) | ~74% (82% × 90%) | 75–85% |
Byproducts | HCl, SO₂ | Dicyclohexylurea |
Purification Complexity | Moderate (column chromatography) | High (byproduct removal) |
Scalability | High | Moderate |
Emerging Methodologies and Innovations
Solid-Phase Synthesis
Solid-supported reagents, such as polymer-bound carbodiimides, offer simplified purification and reduced environmental impact. For instance, polystyrene-EDC derivatives enable reagent recycling and minimize aqueous waste, aligning with green chemistry principles .
Industrial Considerations and Optimization
Solvent Selection and Recovery
-
Benzoyl Chloride Route: THF is preferred for its low boiling point (66°C), facilitating solvent recovery via distillation.
-
Coupling Agent Route: 1,4-Dioxane’s high boiling point (101°C) complicates recycling but ensures reaction stability.
Catalytic Efficiency
Ferric chloride (FeCl₃), employed in related nitrile syntheses , shows potential for catalyzing C–H activation steps in amide formation, though further research is needed to adapt this to this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,4-dimethoxybenzylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1. Inhibitory Activity Against Enzymes
Recent studies have highlighted the potential of 3,4-dimethoxybenzamide as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial targets in Alzheimer’s disease therapy. The compound exhibited significant inhibitory activity, suggesting its potential utility in developing treatments for Alzheimer’s disease .
1.2. Anticancer Properties
The compound has also been explored for its anticancer properties. Research indicates that derivatives of benzamide, including this compound, can induce cytotoxic effects in various cancer cell lines. A study synthesized a series of new derivatives and assessed their activity against cancer cells, demonstrating that some compounds showed promising results in inhibiting cancer cell proliferation .
3.1. Neuropharmacological Studies
In neuropharmacology, this compound has been investigated for its effects on mood disorders. A formulation containing this compound was studied for its efficacy in managing symptoms associated with hypomania and major depressive disorder (MDD). The results indicated that it could serve as a biomarker for distinguishing between different mood disorder subtypes based on brain activity patterns observed through functional MRI techniques .
3.2. Gastrointestinal Effects
Additionally, research has shown that derivatives of this compound may stimulate gastrointestinal motility. A specific derivative was tested for its effects on gastrointestinal propulsion in animal models, indicating potential applications in treating gastrointestinal disorders .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxybenzamide varies depending on its application. In medicinal chemistry, it acts as a precursor to drugs that modulate gastrointestinal motility by inhibiting dopamine receptors and acetylcholinesterase enzymes. This inhibition enhances gastrointestinal motility and reduces symptoms of gastrointestinal disorders .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural and Functional Analogues
The pharmacological and chemical properties of 3,4-dimethoxybenzamide derivatives vary significantly depending on substituents. Below is a comparative analysis of key analogues:
Substituted Benzamides with Enhanced Bioactivity
Thiourea and Amide Derivatives as Enzyme Inhibitors
highlights seven thiourea derivatives of this compound with inhibitory activity against carbonic anhydrase (CA):
Compound ID | Substituents | Yield | Melting Point (°C) | Notable Feature |
---|---|---|---|---|
17 | Chloro, disulfamoylphenyl | 74% | 213–215 | Highest yield among bromo/chloro derivatives |
19 | Bromo, chloro, nitro groups | 89% | 176–178 | High yield but lower thermal stability |
23 | Trifluoromethyl, bromo | 81% | 208–210 | Enhanced electron-withdrawing effects |
Key Insight : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve CA inhibition but may reduce solubility, whereas hydrophilic groups (e.g., hydroxy) enhance target engagement in neurological contexts .
Trimethoxyphenyl Analogues
The trimethoxyphenyl derivative (Z)-3,4-Dimethoxy-N-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide (Compound 6 in ) demonstrates altered electronic properties due to additional methoxy groups.
Pharmacological and Structural Insights
- Binding Affinity vs. Selectivity : N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide shows superior binding to MPXV protease compared to oleic acid (-5.0 kcal/mol), likely due to halogen and amide interactions with catalytic residues .
- Metabolic Stability : ADX68692’s oral activity in rats contrasts with in vitro-only efficacy of ADX61623, suggesting substituents critical to pharmacokinetics (e.g., bioavailability, metabolic resistance) .
- Toxicity Considerations : Chlorine and nitro groups (e.g., in Compounds 19 and 22) may confer cytotoxicity, necessitating structural optimization .
Biologische Aktivität
3,4-Dimethoxybenzamide (C9H11NO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring with two methoxy groups at the 3 and 4 positions and an amide functional group. This structural arrangement contributes to its solubility and reactivity, enhancing its potential as a therapeutic agent.
Property | Value |
---|---|
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
CAS Number | 1521-41-1 |
Solubility | Soluble in DMSO |
1. Inhibition of Melanogenesis
Research has demonstrated that this compound exhibits inhibitory effects on melanogenesis, the process responsible for melanin production in skin cells. In vitro studies using melan-a cells showed that the compound reduces tyrosinase activity, a key enzyme in melanin synthesis. Additionally, in vivo tests on guinea pigs indicated that topical application led to significant reductions in skin pigmentation compared to control treatments.
2. Antibacterial Properties
Preliminary studies suggest that this compound may possess antibacterial properties. It has been associated with inhibiting bacterial growth at low concentrations without affecting human cell viability. This characteristic positions it as a potential candidate for developing new antibacterial agents .
Study on Melanogenesis Inhibition
A study focused on the effects of this compound on melanocyte cells revealed that the compound significantly decreased melanin production by inhibiting tyrosinase activity. The results indicated a dose-dependent response, with higher concentrations leading to more substantial reductions in melanin synthesis.
Antibacterial Activity Assessment
In another study assessing the antibacterial efficacy of various compounds, this compound demonstrated selective inhibition against Escherichia coli topoisomerase I without adversely affecting human topoisomerase I. This selectivity highlights its potential as a safer alternative to conventional antibiotics .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
N-adamantyl-3,4-dihydroxybenzamide | Hydroxy derivative | Inhibits melanogenesis |
1-adamantanecarboxylic acid | Carboxylic acid | Anti-inflammatory properties |
1-bromoadamantane | Brominated adamantane | Antiviral activity |
1-aminoadamantane | Amino derivative | Potential neuroprotective effects |
Safety and Toxicity
The safety profile of this compound appears favorable based on current research. It has been shown to have low toxicity levels in mammalian cells at concentrations required for biological activity. Further studies are necessary to fully establish its safety parameters and potential side effects .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3,4-dimethoxybenzamide derivatives to ensure high yield and purity?
- Methodology : Synthesis typically involves coupling 3,4-dimethoxybenzoyl chloride with amine derivatives under controlled temperature (e.g., 0–25°C) and pH. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives, and how should data be interpreted?
- Methodology :
- NMR Spectroscopy : - and -NMR confirm methoxy groups (δ ~3.8–4.0 ppm for OCH) and amide protons (δ ~7–8 ppm). For example, -NMR of N-(2-aminophenyl)-3,4-dimethoxybenzamide shows distinct peaks for aromatic protons and amine groups .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and methoxy C-O (~1250 cm^{-1) are critical for structural validation .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives in modulating biological targets?
- Methodology :
- Systematic Substitution : Introduce functional groups (e.g., halogens, alkyl chains) at specific positions on the benzamide or amine moieties. For instance, replacing methoxy groups with hydroxy or chloro substituents alters antimicrobial activity .
- Biological Assays : Compare IC values of analogs against targets like enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or microbial strains. SAR studies on N-(2-aminophenyl)-3,4-dimethoxybenzamide revealed enhanced analgesic activity with electron-donating groups .
Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound derivatives across different studies?
- Methodology :
- Control for Purity : Use HPLC or LC-MS to verify compound purity (>95%), as impurities may skew bioactivity results .
- Standardize Assay Conditions : Variations in cell lines (e.g., A431 vs. HeLa), incubation times, or solvent vehicles (DMSO vs. saline) can cause discrepancies. Replicate studies under identical conditions .
- Meta-Analysis : Cross-reference structural analogs (e.g., N-(3,5-dihydroxyphenyl)-3,4-dimethoxybenzamide) to identify trends in activity .
Q. What strategies are effective for optimizing multi-step synthetic routes of complex this compound-based compounds?
- Methodology :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites (e.g., hydroxyls) during intermediate steps, as seen in the synthesis of N-(3,5-dihydroxyphenyl)-3,4-dimethoxybenzamide .
- Catalysts : Palladium on carbon (Pd/C) or sodium hydride (NaH) improves coupling efficiency in heterocycle formation (e.g., thiazole or benzoxazepine rings) .
Q. How should researchers approach the assessment of this compound derivatives' potential as enzyme inhibitors or receptor modulators?
- Methodology :
- In Vitro Assays : Measure inhibition kinetics (e.g., Michaelis-Menten constants) using purified enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .
- Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., COX-2 for anti-inflammatory effects). For example, N-(2-aminophenyl)-3,4-dimethoxybenzamide showed strong hydrogen bonding with COX-2 active sites .
Eigenschaften
IUPAC Name |
3,4-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDZRGTVUVVHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074549 | |
Record name | 3,4-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-41-1 | |
Record name | 3,4-Dimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1521-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1521-41-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHOXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEW9F1FKI8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.